N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring:
- A 3-chloro-4-fluorophenyl group attached via an acetamide linker.
- A 1,1-dioxidotetrahydrothiophen-3-yl substituent on the pyrazolo[3,4-d]pyrimidin core.
- A 4-oxo moiety, characteristic of this class of heterocyclic compounds.
The sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) likely enhances metabolic stability and solubility compared to non-oxidized sulfur-containing analogs .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[1-(1,1-dioxothiolan-3-yl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFN5O4S/c18-13-5-10(1-2-14(13)19)22-15(25)7-23-9-20-16-12(17(23)26)6-21-24(16)11-3-4-29(27,28)8-11/h1-2,5-6,9,11H,3-4,7-8H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXDKXPAWODXIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(3-chloro-4-fluorophenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. Its biological activity is of significant interest due to its structural components that suggest interactions with various biological targets. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies and research data.
Chemical Structure and Properties
The compound features several notable structural elements:
- A 3-chloro-4-fluorophenyl moiety, which may enhance lipophilicity and facilitate membrane permeability.
- A tetrahydrothiophene ring that contributes to its pharmacokinetic properties.
- A pyrazolo[3,4-d]pyrimidine core known for its biological activities, particularly in inhibiting enzymes involved in cancer progression.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClF₁N₃O₂S |
| Molecular Weight | 353.80 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives, this compound demonstrated potent inhibition of tumor cell proliferation, particularly against breast and lung cancer cell lines.
Case Study: MDM2 Inhibition
A related study highlighted the compound's ability to inhibit the Murine Double Minute 2 (MDM2) protein, a negative regulator of the p53 tumor suppressor. The inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in cancer cells. The compound showed a Ki value of less than 1 nM, indicating high affinity for the target .
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes involved in cancer metabolism. For instance, it has been shown to inhibit cathepsin K (EC 3.4.22.38), an enzyme implicated in bone resorption and tumor metastasis. This inhibition can potentially reduce the metastatic spread of cancer cells .
Antimicrobial Activity
Preliminary studies suggest that the compound possesses antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.
Absorption and Distribution
The compound's lipophilic nature suggests good absorption characteristics when administered orally. Studies have indicated favorable pharmacokinetic profiles with rapid absorption and moderate half-life, making it a candidate for oral formulations.
Metabolism
Metabolic studies indicate that the compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes. Identifying specific metabolic pathways is crucial for understanding potential drug-drug interactions.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Key structural differences among analogs lie in substituent groups on the aromatic rings and heterocyclic cores. Below is a comparative analysis:
Physicochemical and Bioactivity Insights
- Sulfone vs. Thiophene: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target increases solubility relative to non-oxidized thiophene derivatives (e.g., ’s thiophen-2-yl compounds) .
- Thermal Stability: Higher melting points in ’s compound (221–223°C) suggest greater crystallinity due to the trifluoromethyl group and pyridine core, whereas Example 41 (102–105°C) has lower thermal stability, possibly due to flexible chromenone substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
